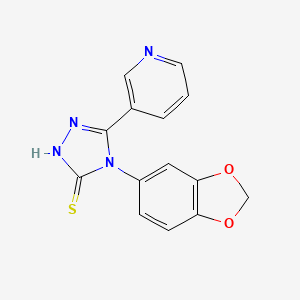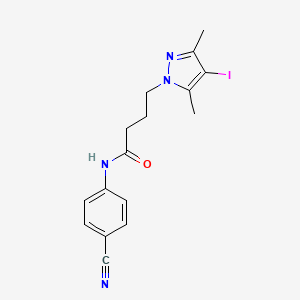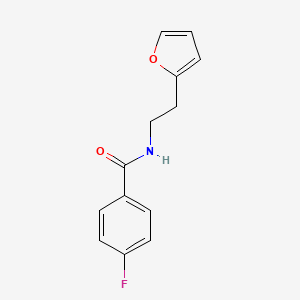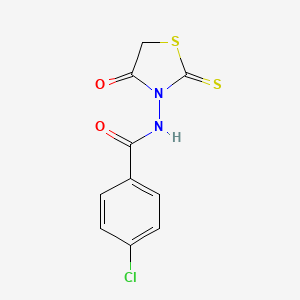
4-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridine ring, and a triazole-thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-thiol derivatives and benzodioxole-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10N4O2S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10N4O2S/c21-14-17-16-13(9-2-1-5-15-7-9)18(14)10-3-4-11-12(6-10)20-8-19-11/h1-7H,8H2,(H,17,21) |
InChI Key |
HNBDFTWCYSPLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-6'-nitro-2',4'-dihydro-1'H-spiro[1,5-diazinane-3,3'-quinoline]-2,4,6-trione](/img/structure/B11487940.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11487957.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclopentanecarboxamide](/img/structure/B11487965.png)


![(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11487989.png)
![3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide](/img/structure/B11487991.png)
![[Hydroxy(pyridin-3-yl)methyl]phosphinate](/img/structure/B11488000.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11488006.png)
![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11488012.png)
![1-(4-fluorobenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11488018.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11488020.png)
![7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11488036.png)
